2-(8-Methoxyquinolin-3-yl)acetonitrile
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Overview
Description
2-(8-Methoxyquinolin-3-yl)acetonitrile is a chemical compound with the molecular formula C₁₂H₁₀N₂O and a molecular weight of 198.22 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimicrobial, antiviral, and anticancer activities .
Preparation Methods
The synthesis of 2-(8-Methoxyquinolin-3-yl)acetonitrile can be achieved through various synthetic routes. One common method involves the reaction of 8-methoxyquinoline with acetonitrile in the presence of a base, such as sodium hydride or potassium carbonate . The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also useful for the construction and functionalization of quinoline derivatives .
Chemical Reactions Analysis
2-(8-Methoxyquinolin-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-(8-Methoxyquinolin-3-yl)acetonitrile has several scientific research applications, including:
Biology: The compound is used in the study of biological processes and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(8-Methoxyquinolin-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit enzymes such as enoyl-ACP reductase, which is involved in fatty acid biosynthesis in bacteria . This inhibition disrupts the bacterial cell membrane, leading to cell death. Additionally, quinoline derivatives can interact with DNA and RNA, interfering with nucleic acid synthesis and function .
Comparison with Similar Compounds
2-(8-Methoxyquinolin-3-yl)acetonitrile can be compared with other quinoline derivatives, such as:
2-Chloroquinoline-3-carbaldehyde: This compound is used as an intermediate in the synthesis of various quinoline-based drugs and exhibits similar biological activities.
8-Hydroxyquinoline: Known for its antimicrobial and antifungal properties, it is used in the formulation of antiseptics and disinfectants.
Quinoline N-oxide: This derivative is used in the study of oxidative stress and as a precursor in the synthesis of other quinoline-based compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.
Properties
CAS No. |
1421602-00-7 |
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Molecular Formula |
C12H10N2O |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-(8-methoxyquinolin-3-yl)acetonitrile |
InChI |
InChI=1S/C12H10N2O/c1-15-11-4-2-3-10-7-9(5-6-13)8-14-12(10)11/h2-4,7-8H,5H2,1H3 |
InChI Key |
AGUYSHHDJMLNHT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=CC(=CN=C21)CC#N |
Origin of Product |
United States |
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